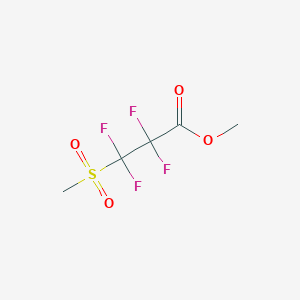
4-chloro-3-sulfamoylbenzoic acid-N-methylbenzylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-sulfamoylbenzoic acid-N-methylbenzylamide is an organic compound with the molecular formula C15H15ClN2O3S It is a benzamide derivative, characterized by the presence of a benzyl group, a chloro substituent, a methyl group, and a sulfamoyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-sulfamoylbenzoic acid-N-methylbenzylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-nitrobenzoic acid, benzylamine, and methylamine.
Reduction: The nitro group of 4-chloro-3-nitrobenzoic acid is reduced to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The resulting amine is then sulfonated using chlorosulfonic acid to introduce the sulfamoyl group.
Amidation: The sulfonated intermediate is reacted with benzylamine and methylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-sulfamoylbenzoic acid-N-methylbenzylamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl and sulfamoyl groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted benzamides.
Oxidation: Oxidized derivatives of the benzyl and sulfamoyl groups.
Reduction: Reduced forms of the benzyl and sulfamoyl groups.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
4-chloro-3-sulfamoylbenzoic acid-N-methylbenzylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-3-sulfamoylbenzoic acid-N-methylbenzylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-chloro-N-methylbenzamide
- N-benzyl-4-chloro-N-methyl-3-sulfamoylaniline
- N-benzyl-4-chloro-N-methyl-3-sulfamoylphenylacetamide
Uniqueness
4-chloro-3-sulfamoylbenzoic acid-N-methylbenzylamide is unique due to the presence of both a sulfamoyl group and a benzyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
59210-75-2 |
|---|---|
Molecular Formula |
C15H15ClN2O3S |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
N-benzyl-4-chloro-N-methyl-3-sulfamoylbenzamide |
InChI |
InChI=1S/C15H15ClN2O3S/c1-18(10-11-5-3-2-4-6-11)15(19)12-7-8-13(16)14(9-12)22(17,20)21/h2-9H,10H2,1H3,(H2,17,20,21) |
InChI Key |
YHMSWIUKEZTQSF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{4-[(3-Methoxyphenyl)methoxy]phenyl}-N-methylprop-2-enamide](/img/structure/B8604897.png)
![N-[3-(2-bromophenyl)propyl]acetamide](/img/structure/B8604910.png)

![2-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonic acid](/img/structure/B8604927.png)





![(RS)-N-Acetyl-[b-(2-pyridyl)]alanine](/img/structure/B8604983.png)
![4-Amino-5-chloro-2-hydroxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide](/img/structure/B8604986.png)


